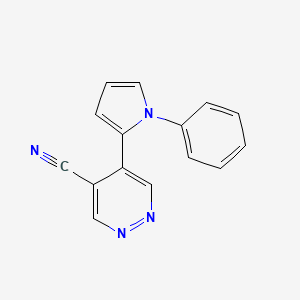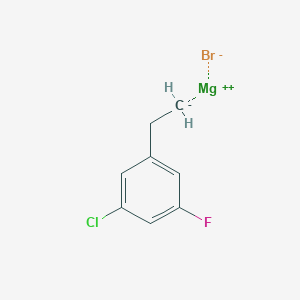
Oxan-4-ylmethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-4-ylmethylthiourea is a chemical compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of Oxan-4-ylmethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between oxan-4-ylmethylamine and thiourea. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or water. The reaction mechanism involves the nucleophilic attack of the amine group on the thiocarbonyl carbon of thiourea, leading to the formation of this compound.
For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxan-4-ylmethylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The thiourea group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted thiourea derivatives.
Common reagents and conditions used in these reactions include mild temperatures, neutral or slightly acidic pH, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxan-4-ylmethylthiourea has a wide range of scientific research applications due to its unique chemical properties and biological activities.
Chemistry: In organic synthesis, it serves as an intermediate for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological research for studying these effects.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Oxan-4-ylmethylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it may inhibit proteases or kinases involved in cancer cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death). This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Oxan-4-ylmethylthiourea can be compared with other thiourea derivatives and heterocyclic compounds, such as thiazoles and oxazoles.
Thiazoles: Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring. They exhibit diverse biological activities, including antimicrobial and anticancer properties. Compared to thiazoles, this compound has a different structural framework and may offer distinct biological activities and applications.
Oxazoles: Oxazoles are another class of heterocyclic compounds with oxygen and nitrogen atoms in the ring. They are known for their antimicrobial and anti-inflammatory activities. This compound, with its thiourea group, may provide additional functionalities and interactions compared to oxazoles.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in organic synthesis, biological research, and therapeutic development. Further studies on its properties and applications will continue to expand our understanding and utilization of this compound.
Properties
Molecular Formula |
C7H14N2OS |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
oxan-4-ylmethylthiourea |
InChI |
InChI=1S/C7H14N2OS/c8-7(11)9-5-6-1-3-10-4-2-6/h6H,1-5H2,(H3,8,9,11) |
InChI Key |
AFFVVKCACFOQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)

![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)


